molecular formula C10H17NO B1530110 4-Cyclopentyl-4-methylpyrrolidin-2-one CAS No. 1482144-93-3

4-Cyclopentyl-4-methylpyrrolidin-2-one

Cat. No.: B1530110
CAS No.: 1482144-93-3
M. Wt: 167.25 g/mol
InChI Key: LSMUFNCDUFYDMF-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclopentyl and a methyl substituent at the 4-position of the heterocyclic ring. Pyrrolidin-2-one derivatives are widely utilized as intermediates in organic synthesis and pharmaceutical research due to their structural versatility and ability to modulate physicochemical properties. This compound is commercially available as a building block for drug discovery and process chemistry, with applications in the development of bioactive molecules .

Properties

IUPAC Name

4-cyclopentyl-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMUFNCDUFYDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-methylpyrrolidin-2-one typically involves the reaction of cyclopentanone with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Cyclopentyl-4-methylpyrrolidin-2-one may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process often includes steps such as distillation and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Cyclopentyl-4-methylpyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-cyclopentyl-4-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, functional groups, and inferred properties.

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Structural Features Applications/Properties References
4-Cyclopentyl-4-methylpyrrolidin-2-one Cyclopentyl, methyl at C4 Bulky substituents enhance lipophilicity Building block for sterically demanding reactions
4-Hydroxypyrrolidin-2-one Hydroxyl at C4 Polar hydroxyl group enables hydrogen bonding Potential intermediate for hydrophilic derivatives
(R)-(+)-4-Methylpyrrolidin-2-one Methyl at C4 (R-configuration) Chiral center influences stereoselectivity Catalyst in asymmetric synthesis
4-Ethyl-1-(phenylethyl)pyrrolidin-2-one Ethyl at C4, phenylethyl at N1 Aromatic and alkyl substituents increase π-π interactions Diastereomeric studies in organic chemistry
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate Cyclopentyl, methylaminomethyl, carbonate ester Carbonate group enhances hydrolytic instability Pharmaceutical intermediate with tailored reactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclopentyl and methyl groups in the target compound confer higher lipophilicity compared to analogs like 4-hydroxypyrrolidin-2-one (hydrophilic) or 4-methylpyrrolidin-2-one (moderate polarity). This property may enhance membrane permeability in biological systems .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography (via SHELX software ) and spectroscopic methods are critical for resolving substituent effects, though such data are absent for the target compound in the provided evidence.
  • Synthetic Challenges : The steric bulk of 4-cyclopentyl-4-methylpyrrolidin-2-one may complicate synthetic modifications compared to less hindered derivatives.

Biological Activity

Overview

4-Cyclopentyl-4-methylpyrrolidin-2-one (CPMP) is a pyrrolidine derivative with the molecular formula C10H17NOC_{10}H_{17}NO and a molecular weight of 167.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The compound's structural uniqueness arises from the combination of a cyclopentyl group and a methyl substituent, which may influence its interaction with biological targets.

Target Interactions

The specific biological targets of CPMP remain largely unidentified; however, it is known that pyrrolidine derivatives can interact with various enzymes, receptors, and proteins within biological systems. These interactions can lead to modulation of enzymatic activity and cellular signaling pathways.

Mode of Action

CPMP is believed to exert its biological effects through multiple mechanisms:

  • Enzyme Interaction : It can bind to enzymes involved in metabolic pathways, potentially altering their catalytic efficiency.
  • Cell Signaling Modulation : The compound influences key signaling molecules, affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : CPMP may interact with receptors that mediate various physiological responses.

Cellular Effects

Research indicates that CPMP affects several cellular processes:

  • Cell Proliferation : Studies have shown that CPMP can enhance or inhibit cell growth depending on dosage.
  • Gene Expression : The compound modulates gene expression profiles, impacting cellular metabolism.
  • Apoptosis : CPMP has been linked to both pro-apoptotic and anti-apoptotic effects based on concentration levels.

Temporal and Dosage Effects

The biological effects of CPMP are influenced by both time and dosage:

  • Stability : The compound's stability over time affects its long-term efficacy in cellular environments.
  • Dosage Variability : In animal models, low doses may enhance metabolic activity, while high doses could lead to toxicity or adverse effects.

Research Applications

CPMP has potential applications across various fields:

  • Pharmaceutical Development : Investigated for therapeutic properties such as anti-inflammatory and analgesic effects.
  • Chemical Synthesis : Used as an intermediate in the synthesis of more complex molecules.
  • Biological Research : Studied for its effects on enzyme inhibition and receptor binding.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between CPMP and similar compounds:

Compound NameStructure FeaturesUnique Attributes
4-Methylpyrrolidin-2-oneMethyl group at position 4Lacks cyclopentyl substituent; simpler structure
4-Cyclohexylpyrrolidin-2-oneCyclohexyl group instead of cyclopentylLarger ring system; different steric properties
3-Cyclopropylpyrrolidin-2-oneCyclopropyl group at position 3Different positioning of cyclic substituent; smaller size

Case Studies and Research Findings

  • Antiviral Activity : Some studies suggest that compounds structurally similar to CPMP exhibit antiviral properties, indicating potential therapeutic applications against viral infections.
  • Toxicological Assessments : Animal studies have demonstrated varying effects on body weight and organ health at different exposure levels, highlighting the need for careful dosage regulation in therapeutic applications .
  • Metabolic Pathway Interaction : CPMP has been shown to interact with key metabolic enzymes, influencing metabolic flux and overall cellular health. This suggests its potential role in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentyl-4-methylpyrrolidin-2-one
Reactant of Route 2
4-Cyclopentyl-4-methylpyrrolidin-2-one

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